molecular formula C12H15BrN2O3 B2879166 Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate CAS No. 1423882-25-0

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Cat. No.: B2879166
CAS No.: 1423882-25-0
M. Wt: 315.167
InChI Key: FMWFPHPOUDGVTC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a chemical compound with the molecular formula C12H15BrN2O3 and a molecular weight of 315.16 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with morpholine and subsequent esterification with methanol . The reaction conditions often include the use of a catalyst and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, affecting their activity. The morpholine ring may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate include:

This compound is unique due to the presence of both the bromopyridine and morpholine moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-17-12(16)6-10-8-15(4-5-18-10)11-3-2-9(13)7-14-11/h2-3,7,10H,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWFPHPOUDGVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCO1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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